Barium chloride, dihydrate
Overview
Description
Synthesis Analysis
Barium chloride dihydrate is synthesized through various chemical reactions, involving barium compounds and chloride sources. Research demonstrates the synthesis of related barium compounds, such as Diglycine barium chloride monohydrate, through experimental and computational approaches, highlighting its potential in NLO and OLED applications due to its electronic and optical properties (George et al., 2018). Another study discusses the synthesis of barium borohydride chlorides via mechanochemistry and thermal treatment, indicating the complex synthesis routes that can be applied to barium chloride compounds as well (Grube et al., 2016).
Molecular Structure Analysis
The molecular structure of barium chloride dihydrate has been studied extensively. A detailed investigation into its structure was conducted through proton magnetic resonance, revealing specific p—p directions and distances within the crystal, offering insights into its atomic arrangement (Silvidi & McGrath, 1960).
Chemical Reactions and Properties
Barium chloride dihydrate engages in various chemical reactions, including dehydration processes and its use as a catalyst in C-OH/P-H cross-coupling for C-P bond construction, demonstrating its versatility in chemical synthesis (Wo et al., 2018). Its reactivity under different conditions, such as dehydration kinetics sensitive to temperature and water vapor pressure, has been documented, indicating the intricate balance of environmental factors affecting its chemical behavior (Lumpkin & Perlmutter, 1995).
Physical Properties Analysis
Studies on barium chloride dihydrate focus on its phase transitions and thermal behavior. Research into the vapor pressures of its hydrated forms reveals detailed thermodynamic properties, including enthalpies of dehydration (Tanner, 2005). Such insights are crucial for understanding its stability and reactivity under different conditions.
Chemical Properties Analysis
The chemical properties of barium chloride dihydrate, including its solubility, reactivity with other compounds, and its role in various chemical reactions, have been the subject of extensive research. Its application in creating ultra-fine barium carbonate powders via homogeneous precipitation method showcases its importance in advanced material synthesis (Chen, Chen, & Peng, 2016).
Scientific Research Applications
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Purification of Brine Solution in Caustic Chlorine Plants
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Reagent in the Test for Sulfate Ion
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Cleansing Agent in the Production of Other Barium Chemicals
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Production of PVC Stabilizers
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Production of Lubricating Oil Additives
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Heat-Treating Baths
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Waste Water Treatment
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Fireworks Materials
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Manufacture of Pigments
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Hardening of Steel
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Chlorine-Alkali Industries
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Manufacturing of Rubber
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Oil Refining
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Papermaking Industry
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Manufacture of Other Barium Salts
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Chlorine-Alkali Industries
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Manufacturing of Rubber
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Purification of Brine Solution
Safety And Hazards
Barium chloride dihydrate is considered hazardous. It is toxic if swallowed, harmful if inhaled, and causes serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of ingestion or inhalation, immediate medical attention is required .
Future Directions
Barium chloride dihydrate is used in various industries, including the manufacturing of rubber, oil refining, and papermaking . It is also used in the hardening of steel and to purify brine solution . Future applications may include the preparation of composites to absorb ammonia and to increase the crystallinity of polymers .
properties
IUPAC Name |
barium(2+);dichloride;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2ClH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHCIQQGOQTFAE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Cl-].[Cl-].[Ba+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaCl2H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10361-37-2 (Parent) | |
Record name | Barium chloride dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Barium chloride, dihydrate | |
CAS RN |
10326-27-9 | |
Record name | Barium chloride dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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